Accuracy and Precision of LC-MS/MS Method Using Stable Isotope-Labeled MTA (MTA-d3) as Internal Standard
In a validated LC-MS/MS method for quantifying MTA in melanoma cell lysates and culture media, the use of a stable isotope-labeled MTA internal standard (structurally consistent with MTA-d3) yielded an accuracy of 95–97% across quality control samples and an internal standard recovery of 97% [1]. In comparison, external standard calibration without a SIL-IS typically results in accuracies below 85% in biological matrices due to uncompensated matrix effects [2].
| Evidence Dimension | Accuracy (% recovery) and recovery of internal standard |
|---|---|
| Target Compound Data | Accuracy: 95–97%; Internal standard recovery: 97% |
| Comparator Or Baseline | External standard calibration (no SIL-IS): typical accuracy <85% in biological matrices |
| Quantified Difference | Approximately 10–12% improvement in accuracy; nearly complete recovery of IS |
| Conditions | LC-ESI-MS/MS analysis of MTA in A375 melanoma cell extracts and culture supernatants [1] |
Why This Matters
The high accuracy and recovery ensure that MTA-d3 enables reliable absolute quantification of MTA in complex samples, reducing the risk of false-positive or false-negative findings in metabolic studies.
- [1] Stevens AP, Dettmer K, Kirovski G, et al. Quantitative analysis of 5′-deoxy-5′-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry. J Chromatogr B. 2008;876(1):123-128. View Source
- [2] Fu Y, Zhao X, Li Y, et al. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules. 2023;28(2):746. View Source
